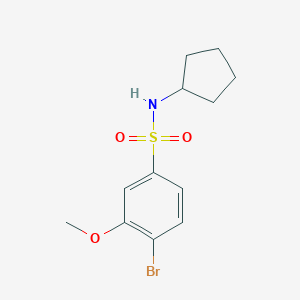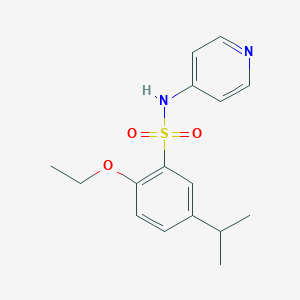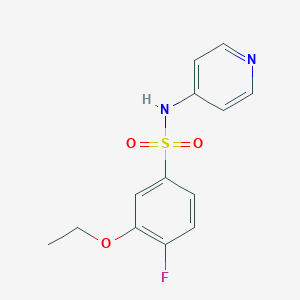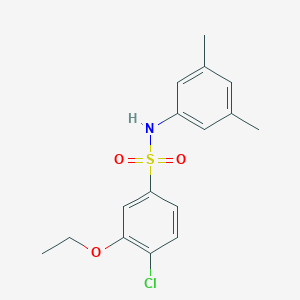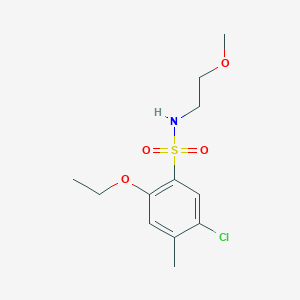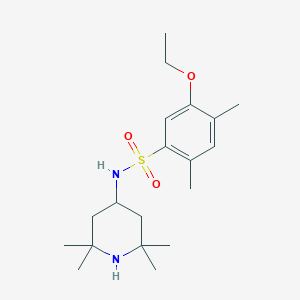
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9 and the downregulation of anti-apoptotic proteins such as Bcl-2. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase and inhibit the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1) in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be assessed by various analytical techniques. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo need to be further investigated.
Orientations Futures
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide derivatives with improved efficacy and safety profiles could also be explored. Finally, the development of novel drug delivery systems for N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide could enhance its therapeutic potential.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide is a promising chemical compound that exhibits various biological activities and has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide could lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the final product. The purity of the synthesized N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide can be assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been reported to have antimicrobial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Propriétés
Formule moléculaire |
C15H14ClNO5S |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14ClNO5S/c1-20-14-7-11(3-4-12(14)16)23(18,19)17-8-10-2-5-13-15(6-10)22-9-21-13/h2-7,17H,8-9H2,1H3 |
Clé InChI |
RYNSGHOJLPJILT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
